molecular formula C13H14N4O3 B1393286 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1325305-48-3

4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B1393286
M. Wt: 274.28 g/mol
InChI Key: SWAIEPWXHADBFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The azidomethyl, 3,4-dimethoxyphenyl, and methyl groups would likely be introduced in separate steps, using appropriate reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the various substituents attached at the specified positions. The azide group could impart some degree of polarity to the molecule .


Chemical Reactions Analysis

The azide group is known to participate in a variety of chemical reactions, including cycloaddition reactions and reductions. The oxazole ring is relatively stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the azide group could make the compound potentially explosive .

Scientific Research Applications

1. Fluorescent Compounds Synthesis

Tang and Verkade (1996) synthesized optically active compounds with high fluorescence quantum yields using a compound structurally similar to 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole. They highlight its potential use in asymmetric synthesis and molecular structure determination through X-ray means (Tang & Verkade, 1996).

2. Fungicidal and Insecticidal Activities

Liu, Li, and Li (2004) explored derivatives of a similar oxazole compound for fungicidal and insecticidal activities. This suggests potential applications in agriculture and pest control (Liu, Li, & Li, 2004).

3. Anti-Inflammatory Activity

Labanauskas et al. (2001) synthesized derivatives of oxazole, closely related to the target compound, and found that some exhibited anti-inflammatory activity. This indicates potential therapeutic applications in treating inflammation-related conditions (Labanauskas et al., 2001).

4. Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) conducted studies on oxazole derivatives for their anticancer and antimicrobial activities. This research opens up possibilities for developing new medications in these domains (Katariya, Vennapu, & Shah, 2021).

5. Corrosion Inhibition

Rahmani et al. (2018) evaluated oxazole derivatives as corrosion inhibitors for mild steel, revealing their effectiveness in reducing corrosion rates. This suggests applications in materials science, particularly in protecting metals from corrosion (Rahmani et al., 2018).

Safety And Hazards

As mentioned, azides are potentially explosive and should be handled with care. Additionally, many organic compounds pose risks such as flammability and toxicity .

properties

IUPAC Name

4-(azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-10(7-15-17-14)16-13(20-8)9-4-5-11(18-2)12(6-9)19-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAIEPWXHADBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 3
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4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
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4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 5
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4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 6
4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

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